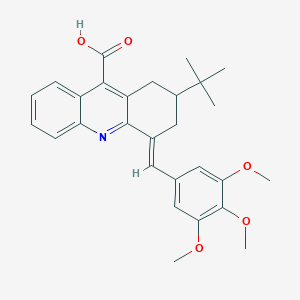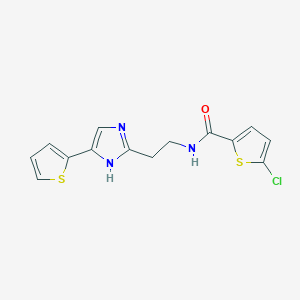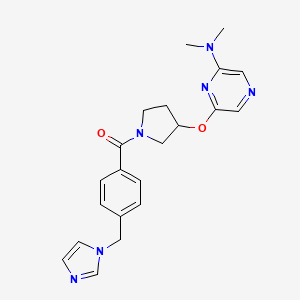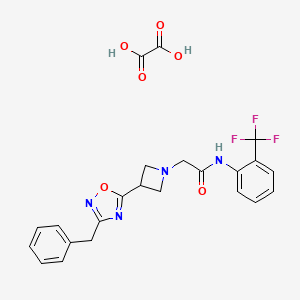![molecular formula C15H17N5O2 B2997279 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 2034460-30-3](/img/structure/B2997279.png)
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide is a fascinating chemical compound that features a unique structure combining pyrrolopyridinone and pyrazole moieties. Its molecular intricacy allows for various applications, from scientific research to potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide often involves multiple steps. Typical synthetic routes could include:
Formation of the Pyrrolopyridinone Core: : This involves condensation reactions of starting materials to form the heterocyclic structure.
Introduction of the Methyl Group: : Methylation can be achieved using methylating agents under basic conditions.
Pyrazole Addition: : Coupling reactions, such as Suzuki or Heck coupling, to append the pyrazole ring.
Acetamide Formation: : The final step usually involves amidation using acetic acid derivatives under controlled temperatures and pH.
Industrial Production Methods
In an industrial setting, the production might scale up using continuous flow chemistry, leveraging catalysts and automated systems for efficiency and yield optimization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Conversion to various oxides using oxidizing agents like hydrogen peroxide.
Reduction: : Reduction of specific functional groups via agents like sodium borohydride.
Substitution: : Nucleophilic or electrophilic substitution reactions affecting different parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, KMnO4.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : DMSO, ethanol, methanol, dichloromethane.
Catalysts: : Palladium on carbon, platinum catalysts for hydrogenation.
Major Products
The major products depend on the reaction type but often include modified versions of the original compound with additional functional groups or altered structural features.
Wissenschaftliche Forschungsanwendungen
Chemistry
Reaction Mechanism Studies: : Helps elucidate reaction pathways due to its complex structure.
Catalyst Testing: : A substrate in various catalytic reactions to test efficiency and selectivity.
Biology
Enzyme Interaction Studies: : Examines how the compound interacts with different enzymes, potentially inhibiting or activating them.
Medicine
Drug Development: : Potential therapeutic uses for diseases, owing to its biological activity.
Disease Mechanism Research: : Studies on how it affects disease pathways at the molecular level.
Industry
Material Science: : Used in developing new materials with unique properties due to its structural complexity.
Chemical Sensors: : Basis for designing sensors that detect specific chemicals in various environments.
Wirkmechanismus
The precise mechanism of action can vary but typically involves:
Molecular Binding: : The compound binds to specific molecular targets, altering their function.
Pathways: : It might inhibit or activate certain biochemical pathways, which can affect cell function or signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(1H-pyrazol-1-yl)ethyl)-2-(1H-pyrrolo[2,3-c]pyridin-7-yl)acetamide
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6-yl)ethyl)-2-(1H-pyrazol-1-yl)ethanamide
Highlights of Its Uniqueness
Functional Groups: : Presence of specific functional groups that others lack.
Biological Activity: : Unique interactions with biological targets that differ from similar compounds.
Chemical Stability: : Variations in stability under different conditions, making it suitable for unique applications.
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide stands out in the chemical landscape due to its diverse utility and complex structure. Whether in scientific research, medical advancements, or industrial applications, its potential continues to unfold as researchers explore its capabilities and effects.
Eigenschaften
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-18-8-3-12-4-9-19(15(22)14(12)18)10-6-16-13(21)11-20-7-2-5-17-20/h2-5,7-9H,6,10-11H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUXBTNTXLMAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid](/img/structure/B2997196.png)


![4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2997203.png)
![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2997204.png)


![4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzamide](/img/structure/B2997211.png)

![5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide](/img/structure/B2997213.png)

![N-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2997215.png)
![(E)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2997216.png)

